3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
Description
3-Methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole is substituted with a methoxy group (-OCH₃) at position 3 and a methyl group (-CH₃) at position 1. The second pyrazole contains a propan-2-yl (isopropyl) group at position 1 and a methylene-linked amine (-CH₂NH-) at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H19N5O |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5O/c1-9(2)17-7-10(6-14-17)5-13-11-8-16(3)15-12(11)18-4/h6-9,13H,5H2,1-4H3 |
InChI Key |
KIWPFGPVGGGHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNC2=CN(N=C2OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be achieved through a multi-step process involving the condensation of appropriate starting materials. One efficient method involves a solvent-free condensation/reduction reaction sequence. This method starts with the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, followed by a reduction step to form the desired product . This approach is distinguished by its operational simplicity, short reaction time, and high yield.
Chemical Reactions Analysis
3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and substituents of the target compound with analogs from the evidence:
Key Observations:
- Electronic Effects : The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro substituent in . This difference may influence reactivity and binding affinity in biological systems .
- Steric Hindrance : The methylene-linked amine in the target compound introduces flexibility, whereas rigid linkages (e.g., thiazole in ) may restrict conformational freedom .
NMR and IR Data:
- Target Compound : Expected ¹H NMR signals include a singlet for the 3-OCH₃ group (~3.8 ppm) and a multiplet for the isopropyl group (~1.2–1.4 ppm). The methylene (-CH₂NH-) protons may appear as a triplet near 2.7 ppm (similar to ) .
- : ¹H NMR of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine shows aromatic protons at 8.87 ppm and cyclopropyl signals at 1.38 ppm .
- : Compound 41 (pyrrole-carboxamide) exhibits NH peaks at 11.06 ppm, absent in the target due to methyl substitution on the amine .
Biological Activity
3-Methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure with various functional groups that may influence its interaction with biological targets, leading to significant therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of a methoxy group, a methyl group, and an isopropyl group enhances its chemical versatility and biological activity.
The biological activity of this compound primarily involves enzyme inhibition and receptor binding . Its structural similarity to other biologically active molecules allows it to modulate various signaling pathways by binding to specific molecular targets. This mechanism is crucial for understanding its pharmacological properties and therapeutic potential.
Biological Activity Overview
Research indicates that 3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine exhibits significant activity against various cancer cell lines and may possess anti-inflammatory properties. Below are key findings regarding its biological activity:
Anticancer Activity
A study evaluating pyrazole derivatives highlighted that compounds with similar structures demonstrated promising anticancer effects. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 3-Methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine | MCF7 | TBD | Potential as an anticancer agent |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Significant cytotoxic potential |
| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 | Most potent in countering growth |
These findings suggest that the compound may exhibit cytotoxic effects against various cancer types, warranting further investigation into its mechanisms and efficacy.
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes critical for cancer progression. For example, some pyrazole derivatives have been reported to inhibit Aurora-A kinase, an enzyme involved in cell division and proliferation:
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Pyrazoleamide derivatives | Aurora-A kinase | 0.067 |
| Other pyrazole derivatives | CDK2 | 25 |
Such enzyme inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological assessment of various pyrazole derivatives, including the compound . These studies have utilized both in vitro and in vivo models to evaluate efficacy:
- In Vitro Studies : Various cell lines, including MCF7 and A549, were treated with the compound to assess cytotoxicity and growth inhibition.
- In Vivo Studies : Animal models were employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound against tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
